2-(Boc-oxyimino)-2-phenylacetonitrile
Description
Evolution of Amino-Protecting Group Strategies in Peptide and Small Molecule Synthesis
The art of peptide synthesis, the stepwise formation of amide bonds between amino acids, is fundamentally reliant on protecting group strategies. nih.govwikipedia.org The primary challenge is to selectively form a peptide bond between the carboxyl group of one amino acid and the amino group of another, without uncontrolled polymerization or side-chain reactions. nih.gov This has led to the development of various amino-protecting groups, each with distinct characteristics for introduction and cleavage.
Initially, strategies revolved around robust protecting groups like the benzyloxycarbonyl (Z) group, which is removable by catalytic hydrogenolysis or strong acids. creative-peptides.comug.edu.pl The major breakthrough for solid-phase peptide synthesis (SPPS) was the introduction of the tert-butoxycarbonyl (Boc) group. creative-peptides.comwikipedia.org The Boc strategy relies on an acid-labile N-terminal protecting group, which can be removed with acids like trifluoroacetic acid (TFA), while more stable protecting groups are used for the amino acid side chains. wikipedia.orgwikipedia.org
A further evolution was the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. creative-peptides.com The Fmoc group is base-labile, meaning it can be removed under very mild basic conditions (e.g., with piperidine), while the side-chain protecting groups and the linkage to the solid support are acid-labile. wikipedia.orgcreative-peptides.com This orthogonality—the ability to remove one type of protecting group without affecting another—is a cornerstone of modern organic synthesis, allowing for the construction of highly complex molecules. organic-chemistry.org
Table 1: Comparison of Common Amino-Protecting Groups
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Key Features |
| Benzyloxycarbonyl | Z or Cbz | C₈H₇O₂ | Catalytic hydrogenation (H₂/Pd); Strong acids (HBr/AcOH) | One of the earliest used groups; Stable to mild acid and base. creative-peptides.comug.edu.pl |
| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | Strong acids (Trifluoroacetic acid, HCl). creative-peptides.comwikipedia.org | Widely used in solid-phase synthesis; Stable to base and nucleophiles. nih.govwikipedia.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂ | Mild base (e.g., Piperidine in DMF). creative-peptides.com | Enables an orthogonal protection strategy with acid-labile side-chain groups. wikipedia.orgcreative-peptides.com |
Historical Development and Significance of Oxime-Based Reagents for N-tert-Butoxycarbonylation
The introduction of the Boc group has historically been accomplished using various reagents. One of the earliest and most well-known reagents was tert-butyl azidoformate. orgsyn.org However, this compound posed significant safety risks, as it is toxic, shock-sensitive, and thermally unstable. orgsyn.orgsigmaaldrich.com This created a pressing need for safer and more user-friendly alternatives.
This need spurred the development of a new class of reagents based on oxime derivatives. nih.govresearchgate.net Oximes are compounds containing the R¹R²C=NOH functional group and can be converted into highly reactive intermediates for organic synthesis. researchgate.netacs.org Researchers found that certain oxime carbonates could act as effective agents for transferring the Boc group to an amino acid. researchgate.netnih.gov
Among these, 2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON) was identified as a particularly advantageous reagent. researchgate.net It was developed as a stable, crystalline, and highly reactive compound that could overcome the limitations of tert-butyl azidoformate. orgsyn.org The significance of Boc-ON and similar oxime-based reagents lies in their ability to provide a safe and efficient method for N-tert-butoxycarbonylation. The reactions typically proceed under mild conditions, and the primary by-product, 2-hydroxyimino-2-phenylacetonitrile, is easily separated from the desired N-Boc-protected amino acid, simplifying the purification process. orgsyn.orgsigmaaldrich.com
Current Research Landscape and Key Milestones for this compound (Boc-ON)
This compound has established itself as a reliable and routine reagent in both academic and industrial laboratories for peptide and small molecule synthesis. sigmaaldrich.comsigmaaldrich.comtcichemicals.com Its key milestone is providing a practical and safer alternative to hazardous reagents like Boc-azide. orgsyn.orgsigmaaldrich.com
Current research and applications highlight several key advantages of Boc-ON:
High Reactivity and Efficiency: Boc-ON reacts rapidly with amino acids at room temperature, often in a matter of hours, to give high yields of the protected products. orgsyn.orgsigmaaldrich.com
Mild Reaction Conditions: The tert-butoxycarbonylation is typically carried out in the presence of a mild base like triethylamine (B128534) in an aqueous dioxane or acetone (B3395972) solution. nih.govsigmaaldrich.com
Simplified Workup: The oxime by-product, 2-hydroxyimino-2-phenylacetonitrile, is readily removed by extraction with an organic solvent, leaving the water-soluble salt of the N-Boc-amino acid in the aqueous phase. orgsyn.orgsigmaaldrich.com This straightforward purification is a significant practical advantage.
Stability: While it can decompose over long periods at room temperature, Boc-ON is a stable, crystalline solid that can be stored for extended periods, especially when refrigerated. orgsyn.orgchemicalbook.com
The utility of Boc-ON is demonstrated by its successful application to a wide range of amino acids, as detailed in numerous synthetic procedures. orgsyn.orgsigmaaldrich.com
Table 2: N-tert-Butoxycarbonylation of Amino Acids using Boc-ON
| Amino Acid | Yield of N-Boc Derivative (%) |
| L-Alanine | 91-94% |
| L-Isoleucine | 97-98% |
| L-Leucine | 92-94% |
| L-Methionine | 98-99% |
| L-Phenylalanine | 98-99% |
| L-Proline | 92-93% |
| L-Tryptophan | 99% |
| L-Valine | 93-94% |
| (Data compiled from reported synthetic procedures where reactions were typically carried out at room temperature in aqueous dioxane with triethylamine.) orgsyn.orgtcichemicals.com |
The continued use and citation of Boc-ON in synthetic methodologies underscore its established position as a cornerstone reagent for the introduction of one of the most vital protecting groups in modern organic chemistry. orgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl [(E)-[cyano(phenyl)methylidene]amino] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWYQAQQADNEIC-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O/N=C(/C#N)\C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58632-95-4 | |
| Record name | 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058632954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-butyl α-cyanobenzylaminyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation of 2 Boc Oxyimino 2 Phenylacetonitrile
Classical Laboratory Syntheses of 2-(Boc-oxyimino)-2-phenylacetonitrile
The primary route for the laboratory synthesis of this compound begins with an aromatic acetonitrile (B52724) precursor, namely benzyl (B1604629) cyanide. The process is a two-step conversion:
Formation of the Oxime Intermediate : The first step involves the conversion of benzyl cyanide into 2-hydroxyimino-2-phenylacetonitrile. This transformation can be achieved through nitrosation of benzyl cyanide. Various methods exist for this step, including reactions with nitrous acid, or with alkyl nitrites like isoamyl nitrite (B80452) or butyl nitrite in the presence of a base or acid. orgsyn.org A common laboratory procedure involves reacting benzyl cyanide with an alkyl nitrite and a suitable base to yield the intermediate oxime, 2-hydroxyimino-2-phenylacetonitrile, after acidification and workup. orgsyn.org
Introduction of the Boc Group : The second step is the reaction of the intermediate, 2-hydroxyimino-2-phenylacetonitrile, with a reagent that introduces the tert-butoxycarbonyl (Boc) group. A standard procedure involves reacting the oxime with phosgene (B1210022) to form a chloroformate intermediate, which is then reacted with tert-butanol. A more direct and commonly cited method involves the reaction of 2-hydroxyimino-2-phenylacetonitrile with di-tert-butyl dicarbonate (B1257347) or, as detailed in Organic Syntheses, reacting the oxime with phosgene in the presence of N,N-dimethylaniline to form an intermediate that is subsequently treated to yield the final product. orgsyn.org However, the most established procedure involves reacting 2-hydroxyimino-2-phenylacetonitrile with a chloroformate derived from phosgene, followed by the introduction of the tert-butoxy (B1229062) group. orgsyn.org
The successful synthesis of this compound relies on carefully controlled reaction conditions to ensure high yield and purity. The procedure detailed in Organic Syntheses provides a benchmark for optimized parameters for the conversion of 2-hydroxyimino-2-phenylacetonitrile. orgsyn.org
Key parameters include strict temperature control, the choice of solvent, and the specific base used. The reaction is typically performed at a low temperature (5–6 °C) to manage its exothermicity and prevent side reactions. orgsyn.org The workup procedure is also critical; it involves aqueous washes to remove water-soluble impurities, followed by extraction and recrystallization to isolate the pure product. orgsyn.org Concentration of the product solution must be done at a temperature below 35 °C to prevent degradation. orgsyn.org
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | 2-hydroxyimino-2-phenylacetonitrile, Phosgene, N,N-Dimethylaniline | Starting oxime, acylating agent, and base catalyst. |
| Solvent | Benzene and Dioxane | Provides a suitable medium for the reactants. |
| Temperature | 5–6 °C during addition | Controls reaction rate and minimizes side-product formation. |
| Reaction Time | ~1 hour for addition, followed by further stirring | Ensures the reaction proceeds to completion. |
| Workup | Aqueous washes, extraction with benzene, drying, and concentration under reduced pressure (<35 °C) | Removes byproducts and isolates the crude product. |
| Purification | Trituration and recrystallization from methanol | Yields the final product as white needles or plates with high purity. |
| Yield | 59–64% | Represents the efficiency of the optimized process. |
Comparative Analysis of Synthetic Pathways
The utility of this compound (Boc-ON) is best understood by comparing it with other reagents used for introducing the Boc protecting group.
Boc-ON is one of several reagents developed to replace the hazardous tert-butyl azidoformate, which is toxic and shock-sensitive. orgsyn.org Its properties offer distinct advantages in many synthetic applications, particularly in peptide synthesis. orgsyn.orgsigmaaldrich.comalkalisci.com
| Reagent | Advantages | Disadvantages |
|---|---|---|
| This compound (Boc-ON) | - Stable, crystalline solid, easy to handle orgsyn.org | - Synthesis requires careful handling of reagents like phosgene orgsyn.org |
| Di-tert-butyl dicarbonate (Boc₂O) | - Widely used and commercially available
| - Can sometimes require a large excess of the diamine when used for mono-protection, which is not ideal if the amine is valuable orgsyn.org |
| tert-Butyl azidoformate (Boc-N₃) | - Historically significant as an early Boc-introducing reagent | - Toxic and potentially explosive (shock-sensitive), making it hazardous to prepare and handle orgsyn.orgresearchgate.net |
Several factors are crucial for maximizing the efficiency of Boc-ON synthesis and ensuring the high purity of the final product.
Temperature Control : Maintaining low temperatures during the reaction is critical to prevent the formation of undesired byproducts and the decomposition of the product. The final concentration step must also be performed at low temperatures to avoid degradation. orgsyn.org
pH Management : In applications where Boc-ON is used to protect amines, careful control of pH is necessary. orgsyn.org The reaction is typically carried out in the presence of a base like triethylamine (B128534). tcichemicals.com The workup often involves acidification to separate the product from the byproduct, making pH control a key parameter for successful isolation. tcichemicals.com
Purity of Starting Materials : The purity of the 2-hydroxyimino-2-phenylacetonitrile intermediate directly impacts the purity of the final Boc-ON product. The intermediate should be thoroughly washed and dried before use. orgsyn.org
Effective Workup and Purification : The removal of the byproduct, 2-hydroxyimino-2-phenylacetonitrile, is a significant advantage of using Boc-ON. This is typically achieved by extraction, leaving the water-soluble Boc-protected amino acid salt in the aqueous phase. orgsyn.org Subsequent recrystallization of the crude product is essential for achieving the high purity required for applications like peptide synthesis. orgsyn.org
Mechanistic Insights and Chemical Reactivity of 2 Boc Oxyimino 2 Phenylacetonitrile
Fundamental Reactivity with Nitrogen-Containing Nucleophiles
2-(Boc-oxyimino)-2-phenylacetonitrile, commonly known as Boc-ON, is a widely utilized reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines, most notably in peptide synthesis. sigmaaldrich.comchemicalbook.com Its reactivity is characterized by a facile and efficient transfer of the Boc group to a nitrogen nucleophile.
Mechanism of N-tert-Butoxycarbonylation by this compound
The process of N-tert-butoxycarbonylation using Boc-ON proceeds through a nucleophilic attack by the amino group of the substrate on the carbonyl carbon of the Boc group. The reaction is typically conducted under mild basic conditions, often employing a tertiary amine like triethylamine (B128534) in a mixed solvent system such as aqueous dioxane or aqueous acetone (B3395972). sigmaaldrich.comtcichemicals.com
The mechanism involves the deprotonation of the amino acid by the base, enhancing its nucleophilicity. The resulting amino anion then attacks the electrophilic carbonyl carbon of Boc-ON. This leads to the formation of a tetrahedral intermediate, which subsequently collapses. The oxime moiety, 2-hydroxyimino-2-phenylacetonitrile (also known as α-oximinophenylacetonitrile), acts as a good leaving group, facilitating the formation of the N-Boc protected product. sigmaaldrich.com The by-product, a water-soluble oxime, can be easily and thoroughly removed from the reaction mixture by extraction with organic solvents like ethyl acetate, benzene, or ether, which simplifies the purification process and ensures high purity of the final product. sigmaaldrich.com
This reaction is generally carried out at room temperature and proceeds rapidly, often reaching completion within a few hours. sigmaaldrich.com The efficiency and mild conditions of this method present a significant advantage over other Boc-introducing reagents, such as tert-butoxycarbonyl azide, which can be thermally unstable. sigmaaldrich.com
Influence of Substrate Structure on Protection Efficiency and Selectivity
The efficacy of this compound extends to a wide range of amino acid substrates, demonstrating its versatility in peptide synthesis. The reaction conditions are generally applicable to various amino acids, achieving high to excellent yields. The structure of the amino acid substrate, including the nature of its side chain (R group), does not significantly impede the reaction, highlighting the robustness of this reagent.
For instance, the protection of L-tryptophan, an amino acid with a bulky and potentially reactive indole (B1671886) side chain, proceeds smoothly to yield N-Boc-L-tryptophan in nearly quantitative yields (99%). tcichemicals.com This indicates a high degree of chemoselectivity, with the reagent preferentially reacting with the α-amino group over other nucleophilic sites within the substrate. The reaction is effective for a variety of other amino acids as well, as detailed in the table below.
| Amino Acid Substrate | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| L-Alanine | Boc-L-Alanine | 94 | Triethylamine, 50% aq. Dioxane, Room Temp. |
| L-Leucine | Boc-L-Leucine | 96 | Triethylamine, 50% aq. Dioxane, Room Temp. |
| L-Phenylalanine | Boc-L-Phenylalanine | 99 | Triethylamine, 50% aq. Dioxane, Room Temp. |
| L-Tryptophan | Boc-L-Tryptophan | 99 | Triethylamine, 50% aq. Dioxane, Room Temp. |
| L-Proline | Boc-L-Proline | 95 | Triethylamine, 50% aq. Dioxane, Room Temp. |
Stereoelectronic Effects and Conformational Analysis
The geometry of the oxime functionality in this compound plays a role in its reactivity and stability.
Investigation of Oxime Geometry (Z/E Isomers) in Reactivity
This compound can exist as two geometric isomers, (Z) and (E), also referred to as syn and anti isomers, respectively, with respect to the orientation of the Boc-oxy group and the phenyl group around the C=N double bond. The IUPAC name for the compound is often specified as tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate, suggesting that the (Z)-isomer is the more prevalent or stable form. nih.gov Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR), often shows two distinct singlets for the tert-butyl protons in CDCl3, which is indicative of the presence of both syn and anti isomers in solution. chemicalbook.com While the presence of both isomers is confirmed, early research on related α-oximinophenylacetonitrile tosylates suggested that the configuration of the oxime did not significantly influence the outcome of rearrangement and fragmentation reactions. researchgate.net However, the relative reactivity of each isomer of Boc-ON in N-tert-butoxycarbonylation reactions is not extensively detailed in the literature.
Stability, Reactivity Profiles, and Degradation Pathways of the Chemical Compound
The stability of this compound is a critical factor in its storage and handling. The compound is a combustible solid that is sensitive to temperature. sigmaaldrich.comsigmaaldrich.com
For long-term viability, it is recommended that the reagent be stored in a freezer at approximately -20°C in a dark or brown bottle to minimize degradation. sigmaaldrich.comsigmaaldrich.com At room temperature, Boc-ON undergoes a gradual decomposition process. sigmaaldrich.com This degradation is characterized by the evolution of carbon dioxide gas. chemicalbook.comsigmaaldrich.com The pressure buildup from the released CO2 can be significant, potentially causing a stoppered bottle to explode if stored improperly at ambient temperatures. chemicalbook.com Storing the compound over a desiccant such as silica (B1680970) gel may enhance its stability and extend its shelf life to over a year. chemicalbook.com
The primary degradation pathway appears to be the decomposition of the tert-butoxycarbonyl group. While detailed mechanistic studies on its degradation are not widely published, the evolution of CO2 suggests the fragmentation of the carbonate moiety. This inherent instability at higher temperatures contrasts with its controlled reactivity under specific reaction conditions for Boc protection.
| Condition | Observation | Recommended Action |
|---|---|---|
| Room Temperature | Gradual decomposition with evolution of carbon dioxide. chemicalbook.comsigmaaldrich.com | Avoid prolonged storage at room temperature. |
| -20°C | Enhanced stability, prolonged shelf life. sigmaaldrich.comsigmaaldrich.com | Store in a freezer for long-term use. sigmaaldrich.com |
| Exposure to Light | Potential for degradation. | Store in a dark or brown bottle. chemicalbook.comsigmaaldrich.com |
| Moisture | Potential for hydrolysis. | Store over a desiccant like silica gel. chemicalbook.com |
Advanced Applications of 2 Boc Oxyimino 2 Phenylacetonitrile in Organic and Medicinal Chemistry
Indispensable Role in Peptide Synthesis
The synthesis of peptides, whether in solution or on a solid support, is a stepwise process that requires the temporary masking of the α-amino group of an amino acid while its carboxyl group is coupled to the free amino group of another. 2-(Boc-oxyimino)-2-phenylacetonitrile is a key reagent in this context, facilitating the protection of these amino groups. sigmaaldrich.comorganic-chemistry.org
Amino Group Protection in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust approach used in SPPS. In this method, the α-amino group of the incoming amino acid is temporarily protected with the Boc group, often introduced using this compound.
The general cycle in Boc-based SPPS involves:
Attachment: The first Boc-protected amino acid is anchored to a suitable resin, such as a Merrifield or PAM resin.
Deprotection: The acid-labile Boc group is removed from the N-terminus, typically using a moderately strong acid like trifluoroacetic acid (TFA), to expose a free amine. The resulting ammonium (B1175870) salt is then neutralized.
Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed amine of the resin-bound peptide.
Washing: The resin is thoroughly washed to remove by-products and unreacted reagents.
This cycle is repeated until the desired peptide sequence is assembled. The stability of the Boc group to the basic and nucleophilic conditions often used in other synthetic steps makes it highly suitable for this iterative process.
Table 1: Comparison of Common SPPS Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| N-α-Protecting Group | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| N-α-Deprotection Reagent | Trifluoroacetic Acid (TFA) (acidic) | Piperidine (basic) |
| Side-Chain Protection | Benzyl (B1604629) (Bzl) based ethers, esters, etc. | tert-Butyl (tBu) based ethers, esters, etc. |
| Final Cleavage from Resin | Strong acids (e.g., HF, TFMSA) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Quasi-orthogonal (both groups acid-labile, but at different strengths) | Fully orthogonal (acid vs. base cleavage) |
| Advantages | Robust, good for long or difficult sequences prone to aggregation. | Milder final cleavage, allows for side-chain modification. |
Utilization in Solution-Phase Peptide Synthesis
While SPPS is dominant for many applications, solution-phase peptide synthesis remains a critical methodology, particularly for the large-scale industrial production of small- to medium-sized peptides. In this approach, all reactions are carried out in solution, and the product is isolated and purified after each step, often through crystallization.
The Boc group, introduced by reagents like this compound, is frequently used for N-terminal protection in solution-phase strategies. A common tactic involves the synthesis of smaller, fully protected peptide fragments, which are then coupled together in a "segment condensation" approach. The Boc group's stability and predictable reactivity make it ideal for these multi-step solution-phase syntheses. For instance, in a Boc/Bn protection strategy, the Boc group can be selectively removed without affecting benzyl-type protecting groups on amino acid side chains, allowing for controlled elongation of the peptide chain in the C-to-N direction.
Strategies for Selective Protection of Polyfunctional Amino Acids and Peptides
Many amino acids possess reactive functional groups in their side chains (e.g., the ε-amino group of lysine, the hydroxyl group of serine, or the carboxylic acid of aspartic acid). To prevent unwanted side reactions during peptide synthesis, these functional groups must also be protected.
A key challenge arises when a molecule contains multiple, similar functional groups, such as the two amino groups in lysine. Selective protection is required to differentiate the α-amino group from the side-chain ε-amino group. This compound can be used in strategies to achieve this. By carefully controlling reaction conditions (e.g., pH, solvent), one can often exploit the subtle differences in reactivity between the α-amino and side-chain amino groups.
Furthermore, in cases where a primary amine is protected with two Boc groups (a bis-Boc amine), it is possible to selectively remove one. The use of mild Lewis acids like zinc bromide or specific alkaline conditions can cleave one Boc group while leaving the other intact, providing a powerful tool for complex manipulations of polyfunctional molecules.
Orthogonality with Other Protecting Groups in Multi-Step Syntheses
The concept of "orthogonal protection" is fundamental to complex organic synthesis. It describes a strategy where multiple protecting groups are used, each of which can be removed under a specific set of conditions without affecting the others. This allows for the sequential unmasking and reaction of different functional groups within the same molecule.
The Boc group is a key player in many orthogonal schemes. It is stable to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions used to remove other common protecting groups. This stability allows for powerful combinations:
Boc/Fmoc Orthogonality: The Boc group is removed by acid (e.g., TFA), while the Fmoc group is removed by base (e.g., piperidine). This is one of the most widely used orthogonal pairs in modern peptide synthesis.
Boc/Cbz Orthogonality: The Boc group is stable to the catalytic hydrogenolysis conditions used to cleave the benzyloxycarbonyl (Cbz or Z) group. Conversely, the Cbz group is stable to the acidic conditions used to remove Boc. This pairing allows for independent manipulation of different amino groups.
The "quasi-orthogonal" Boc/Bzl strategy is also common, where both groups are removed by acid, but the Boc group is labile to moderate acids like TFA, while the more robust benzyl-based groups require very strong acids like hydrofluoric acid (HF) for cleavage. This compound serves as a reliable reagent for installing the Boc group in any of these sophisticated, multi-step synthetic plans.
Table 2: Examples of Orthogonal Protecting Group Pairs Involving Boc
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 (Orthogonal to Boc) | Cleavage Condition 2 |
|---|---|---|---|
| Boc | Acid (e.g., TFA) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) |
| Boc | Acid (e.g., TFA) | Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂/Pd) |
| Boc | Acid (e.g., TFA) | Alloc (Allyloxycarbonyl) | Pd(0) catalyst |
Strategic Use in Complex Molecule and Pharmaceutical Intermediate Synthesis
The utility of this compound extends beyond peptides to the broader field of medicinal chemistry. The synthesis of complex pharmaceutical agents often involves the assembly of molecular scaffolds containing multiple functional groups, particularly amines. Protecting these amines with a Boc group is a common and effective strategy to prevent undesired reactivity during subsequent chemical transformations.
Application in the Synthesis of Phosphonomethylornithine Derivatives
The synthesis of non-proteinogenic amino acids and their derivatives, such as those containing phosphonate (B1237965) groups, is of significant interest in medicinal chemistry for creating enzyme inhibitors and other bioactive molecules. A plausible synthetic route to a phosphonomethylated ornithine derivative illustrates the critical role of Boc protection. Ornithine possesses both an α-amino group and a δ-amino group on its side chain.
In a hypothetical synthesis, one would first need to differentiate these two amino groups. A common strategy involves the protection of the δ-amino group. This compound is an effective reagent for this transformation, reacting with the primary amine to form a stable tert-butyl carbamate. With the δ-amino group safely masked as its Boc derivative, subsequent chemical modifications can be directed at the α-amino group or other parts of the molecule. For instance, the α-amino group could then be subjected to a reaction to introduce the phosphonomethyl moiety. After the key carbon-phosphorus bond is formed, the Boc protecting group can be cleanly removed under acidic conditions to yield the final phosphonomethylornithine derivative. This strategic use of Boc protection, enabled by reagents like Boc-ON, is fundamental to constructing such complex and highly functionalized target molecules.
Preparation of Cholesterol-Tagged Peptides and Conjugates for Biomedical Applications
The conjugation of peptides to cholesterol is a powerful strategy to enhance the pharmacokinetic properties of peptide-based therapeutics. nih.gov Lipidation increases the hydrophobicity of the peptide, facilitating its ability to cross cell membranes and improving its binding to plasma proteins, thereby extending its half-life. nih.gov While this compound's primary function is amine protection, the underlying oxime chemistry is highly relevant to modern bioconjugation techniques, including the synthesis of cholesterol-peptide conjugates.
A key strategy for creating these conjugates involves the formation of a stable oxime bond, which is a bioorthogonal reaction that can proceed under mild aqueous conditions. nih.govnih.gov This approach requires one component to possess a carbonyl group (an aldehyde or ketone) and the other to have an aminooxy group.
Synthetic Strategy:
Modification of Cholesterol: Cholesterol can be chemically modified to introduce a reactive handle suitable for ligation. For instance, synthesis of an oxyamine-terminated cholesterol derivative provides a key building block for conjugation. nih.gov
Modification of the Peptide: A corresponding reactive partner, a carbonyl group, is installed onto the peptide. This is often achieved during solid-phase peptide synthesis (SPPS) by incorporating an amino acid that is modified to carry an aldehyde or ketone.
Oxime Ligation: The aminooxy-functionalized cholesterol is then reacted with the carbonyl-containing peptide. The resulting oxime ligation is highly chemoselective and forms a stable C=N-O bond, covalently linking the cholesterol moiety to the peptide. nih.govacs.org
In this context, while Boc-ON is not the direct conjugating agent, Boc-protected aminooxy acids (e.g., Fmoc-Aoa(Boc)-OH) are crucial reagents used in SPPS to introduce the required aminooxy functionality onto the peptide chain in a controlled manner. nih.gov The Boc group serves to protect the highly reactive aminooxy moiety during the subsequent steps of peptide synthesis. This highlights the enabling role of Boc protection chemistry, facilitated by reagents like Boc-ON, in the multistep preparation of advanced biomedical conjugates.
Utility in the Synthesis of Diverse Heterocyclic Compounds, such as Tris(2-aminobenzimidazole)
The benzimidazole (B57391) nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. symbiosisonlinepublishing.com The synthesis of substituted 2-aminobenzimidazoles often relies on the cyclization of a thiourea (B124793) precursor. symbiosisonlinepublishing.com In the construction of complex heterocyclic systems, the selective protection and deprotection of amine functionalities is a critical step, representing a key application for this compound (Boc-ON).
While a direct synthesis of tris(2-aminobenzimidazole) using Boc-ON is not prominently documented, the utility of Boc-ON can be illustrated in a representative synthesis of a substituted 2-aminobenzimidazole (B67599). The Boc protecting group is instrumental in managing the reactivity of multiple amine groups within a single synthetic sequence.
Representative Synthetic Application:
A plausible synthetic route toward a complex benzimidazole derivative could involve the following steps:
Selective Protection: A substituted o-phenylenediamine (B120857) precursor, containing one or more primary or secondary amine groups, is treated with Boc-ON. This reaction selectively attaches the Boc group to a specific amine, rendering it temporarily unreactive. This step is crucial for directing the subsequent cyclization reaction to the desired position and preventing unwanted side reactions.
Thiourea Formation: The remaining free amine of the Boc-protected diamine is then reacted with an isothiocyanate to form a thiourea intermediate.
Cyclization: The thiourea is subsequently cyclized to form the 2-aminobenzimidazole ring. This is often achieved using a desulfurization agent. symbiosisonlinepublishing.com
Deprotection: Finally, the Boc group is removed under acidic conditions to reveal the free amine, yielding the desired multi-substituted benzimidazole product.
This strategy showcases how Boc-ON serves as an essential tool, enabling chemists to orchestrate complex synthetic pathways for the creation of novel heterocyclic compounds with potential pharmacological relevance.
Chemoenzymatic Routes for Chimeric Macrocyclic Peptide Antibiotics
A significant and advanced application of this compound is found in the chemoenzymatic synthesis of novel chimeric macrocyclic peptide antibiotics targeting Gram-negative bacteria. nih.govacs.org These innovative constructs combine a polymyxin (B74138) nonapeptide, which targets the lipid A component of lipopolysaccharide (LPS) on the outer membrane of bacteria, with a macrocyclic peptide that targets an outer membrane protein (OMP) like BamA. nih.gov This dual-targeting approach represents a promising strategy to combat multidrug-resistant pathogens.
The synthesis employs a convergent chemoenzymatic route where Boc-ON plays a critical role in a key protection step. nih.govacs.org
Detailed Research Findings:
Enzymatic Preparation of PMEN: One fragment, the polymyxin E nonapeptide (PMEN) macrocycle, is efficiently obtained through the enzymatic degradation of the readily available antibiotic colistin (B93849) (also known as polymyxin E). nih.govacs.org
Selective Protection with Boc-ON: The crude PMEN obtained from this enzymatic step contains several free amino groups on its diaminobutyric acid (Dab) residues. To enable selective coupling to the second fragment, these side-chain amines must be protected. This is achieved by treating the PMEN with this compound (Boc-ON). The reaction is performed in a water/dioxane/triethylamine (B128534) mixture, affording the tetra-Boc-protected PMEN (PMEN-Boc₄) in a selective manner. nih.govacs.org
SPPS of the Second Fragment: In parallel, the second component, a β-hairpin macrocyclic peptide that targets the BamA protein, is synthesized using standard solid-phase peptide synthesis (SPPS). nih.gov
Fragment Coupling and Deprotection: The protected PMEN-Boc₄ fragment is then chemically ligated to the BamA-targeting macrocycle. A final global deprotection step removes the Boc groups and other protecting groups to yield the desired chimeric bicyclic peptide antibiotic. nih.govacs.org
This chemoenzymatic approach is significantly more efficient than a full linear SPPS of the entire conjugate. acs.org The specific use of Boc-ON to selectively protect the PMEN fragment is a crucial step that enables the successful convergent assembly of these complex and potent antibiotic candidates. nih.gov
Comparison with Related Oxime-Based Reagents in Synthetic Utility
The term "oxime-based reagents" encompasses a family of compounds with diverse roles in modern organic synthesis, from amine protection and peptide coupling to bioorthogonal ligation. nih.govnih.gov While this compound (Boc-ON) is a premier reagent for Boc protection, it is important to compare its utility with other prominent oxime-based reagents, particularly those used in peptide bond formation. sigmaaldrich.comtcichemicals.com
The most common strategy for forming amide bonds involves activating a carboxylic acid with a carbodiimide (B86325), such as DIC or EDC. oxymapure.com This process generates a highly reactive O-acylisourea intermediate, which is prone to decomposition and racemization. oxymapure.comnih.gov To mitigate these side reactions, additives are used to trap the intermediate and form a more stable, yet still highly reactive, active ester. Oxime-based compounds, especially Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), have emerged as superior additives in this field. oxymapure.comnih.gov
Below is a comparison of Boc-ON with key oxime-based coupling reagents.
Interactive Data Table: Comparison of Oxime-Based Reagents
| Reagent | Primary Function | Key Features & Advantages | Disadvantages/Limitations |
| This compound (Boc-ON) | Amine Protecting Reagent | - Highly efficient for introducing the Boc group. tcichemicals.com- Stable, crystalline solid. sigmaaldrich.com- Reaction proceeds under mild conditions. tcichemicals.com | Not a coupling reagent; limited to protection. |
| OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Peptide Coupling Additive | - Superior to HOBt in suppressing racemization and increasing yield. oxymapure.comnih.govnih.gov- Non-explosive, offering a higher safety profile than benzotriazole-based additives (HOBt, HOAt). oxymapure.com- "Green" additive, compatible with a range of solvents. oxymapure.com | Functions as an additive with a primary coupling agent (e.g., carbodiimide), not a stand-alone reagent. |
| COMU (Oxyma-based stand-alone reagent) | Stand-alone Peptide Coupling Reagent | - Incorporates the OxymaPure moiety for high efficiency and low racemization. bachem.comacs.org- Coupling efficiency is comparable or superior to HATU. bachem.comsigmaaldrich.com- Byproducts are water-soluble, simplifying purification ("green chemistry"). acs.org- Safer than HOBt/HOAt-based reagents. bachem.comacs.org | Higher cost compared to using a carbodiimide/OxymaPure cocktail. |
| HOBt (1-Hydroxybenzotriazole) | Peptide Coupling Additive (Traditional) | - Historically the standard additive for carbodiimide coupling. nih.govacs.org- Improves yields and reduces racemization compared to carbodiimide alone. nih.gov | - Potentially explosive under certain conditions.- Generally less effective than OxymaPure. oxymapure.comnih.govnih.gov |
| HATU (HOAt-based stand-alone reagent) | Stand-alone Peptide Coupling Reagent (Traditional) | - Highly efficient, especially for sterically hindered couplings. sigmaaldrich.com- Generates highly reactive OAt esters. sigmaaldrich.com | - Based on the potentially explosive HOAt.- Can cause guanidinylation of the peptide's N-terminus as a side reaction. sigmaaldrich.com- More expensive than many alternatives. |
Summary of Synthetic Utility:
Role Differentiation: Boc-ON's utility lies in protection , a strategic step to temporarily block reactive sites. In contrast, OxymaPure and its derivatives (like COMU) are used for activation and coupling , the core reaction of amide bond formation. tcichemicals.comnih.govacs.org
Efficiency and Safety: The newer generation of oxime-based coupling additives and reagents (OxymaPure, COMU) demonstrate clear superiority over the traditional benzotriazole-based reagents (HOBt, HATU) in terms of both safety (non-explosive) and, in many cases, coupling efficiency and prevention of side reactions. oxymapure.comsigmaaldrich.com
Mechanism: OxymaPure functions by forming an active ester in situ that is more stable than the O-acylisourea intermediate from carbodiimide activation alone, yet highly capable of acylating the amine. oxymapure.comnih.gov Stand-alone reagents like COMU are pre-formed salts that directly and rapidly activate the carboxylic acid to the corresponding Oxyma ester. acs.org
Computational Chemistry and Advanced Spectroscopic Investigations in Research on 2 Boc Oxyimino 2 Phenylacetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of 2-(Boc-oxyimino)-2-phenylacetonitrile, which govern its reactivity as an electrophilic Boc-transfer agent. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's structure and predict its behavior in chemical reactions.
A primary focus of these calculations is the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the LUMO are of particular interest, as they indicate the most probable site for nucleophilic attack. For this compound, the LUMO is typically centered on the carbonyl carbon of the Boc group, highlighting its electrophilic character. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Furthermore, quantum calculations are used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP map confirms a significant positive potential around the carbonyl carbon, making it the primary target for attack by nucleophilic amines. Conversely, the oxygen and nitrogen atoms of the oxime moiety exhibit negative potential.
Table 1: Application of Quantum Chemical Methods to this compound
| Computational Method | Predicted Property | Significance for Reactivity |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry | Provides accurate bond lengths and angles for the ground state. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap and distribution | Identifies the electrophilic center (carbonyl carbon) and predicts kinetic stability. |
| Molecular Electrostatic Potential (MEP) | 3D charge distribution map | Visually confirms the electrophilic nature of the Boc group's carbonyl carbon. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges and delocalization energies | Quantifies charge distribution and stabilization from electron delocalization in the leaving group. niscpr.res.in |
| Transition State (TS) Calculation | Activation energy barrier | Predicts the kinetic feasibility and rate of the Boc-transfer reaction with a given nucleophile. |
Molecular Dynamics Simulations of Reagent-Substrate Interactions
While quantum mechanics describes the electronic specifics of a reaction, Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic interactions between the Boc-transfer reagent and its substrate (e.g., an amine or amino acid) in a solution environment. MD simulations model the atomic motions of a system over time, providing a detailed picture of the reaction trajectory.
A typical MD simulation would involve placing this compound and a substrate molecule within a simulation box filled with explicit solvent molecules (e.g., water, THF, or acetonitrile). The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, tracking their positions and velocities over nanoseconds or longer.
These simulations are crucial for understanding the pre-reaction steps, such as the diffusion of the reactants, their orientation upon approach, and the role of solvent molecules in either stabilizing or hindering the interaction. By analyzing the trajectories, researchers can identify the dominant binding modes and calculate the potential of mean force (PMF) along the reaction coordinate. This provides insight into the free energy landscape of the reaction, including the formation of the initial reactant complex and the transition state. MD simulations can thus reveal how the substrate approaches the electrophilic carbonyl carbon and how the leaving group departs, offering a dynamic complement to the static picture provided by quantum calculations. researchgate.netrsc.org
Table 2: Key Components of a Molecular Dynamics Simulation for the Boc-Transfer Reaction
| Simulation Component | Description | Example/Purpose |
|---|---|---|
| System Setup | The initial configuration of molecules in the simulation box. | This compound, an amine substrate, and explicit solvent molecules (e.g., water). |
| Force Field | A set of empirical energy functions and parameters defining atomic interactions. | CHARMM, AMBER, or OPLS; used to calculate forces between atoms. |
| Simulation Protocol | The sequence of steps to run the simulation. | Energy minimization, followed by heating, equilibration, and a final production run at constant temperature and pressure (NPT ensemble). |
| Trajectory Analysis | Post-processing of the simulation output to extract meaningful data. | Calculating Root Mean Square Deviation (RMSD), radial distribution functions (RDFs), and monitoring intermolecular distances and hydrogen bonds. |
| Free Energy Calculation | Advanced techniques to determine the thermodynamics of the interaction. | Umbrella sampling or metadynamics to compute the Potential of Mean Force (PMF) along the reaction coordinate. |
Advanced Spectroscopic Techniques for Mechanistic Elucidation and Stereochemical Characterization
Advanced spectroscopic techniques are indispensable for the unambiguous characterization of this compound and for studying the mechanism of the reactions in which it participates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. While standard 1D ¹H and ¹³C NMR spectra confirm the basic structure, advanced 2D NMR methods are required for complete assignment and stereochemical determination. nih.gov
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to assign signals in the phenyl ring. longdom.org
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting the Boc group, the phenyl ring, and the cyano group through the oxime backbone. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for determining the stereochemistry (E/Z isomerism) of the C=N double bond. A spatial correlation between a proton on the Boc group and the protons of the phenyl ring would indicate a specific isomer. nih.gov
Mass Spectrometry (MS), especially with high-resolution techniques like ESI-TOF, provides precise mass determination, confirming the molecular formula C₁₃H₁₄N₂O₃. nih.gov Tandem MS (MS/MS) experiments can be used to study the fragmentation patterns, which helps in structural confirmation and can be used to identify reaction intermediates or products in mechanistic studies.
Infrared (IR) spectroscopy is used to identify key functional groups. The spectrum of this compound shows characteristic absorption bands for the nitrile group (C≡N) and a strong carbonyl (C=O) stretch from the carbonate moiety, typically around 1785 cm⁻¹. chemicalbook.com Monitoring the disappearance of this carbonyl band can be used to follow the reaction progress.
Table 3: Spectroscopic Techniques for the Characterization of this compound
| Technique | Type of Information Provided | Key Features for this Molecule |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Basic structural connectivity and chemical environment of nuclei. | Signals for tert-butyl protons, aromatic protons, and quaternary carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity map of the entire molecule. | Unambiguous assignment of all proton and carbon signals. longdom.orgipb.pt |
| 2D NMR (NOESY) | Through-space proton-proton proximities. | Determination of the E/Z configuration of the oxime C=N double bond. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirms the molecular formula C₁₃H₁₄N₂O₃. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Strong C=O stretch (carbonate) and C≡N stretch (nitrile). chemicalbook.com |
In Silico Design and Screening of Novel Oxime-Based Boc-Transfer Reagents
Computational chemistry provides a framework for the rational, in silico design and screening of new oxime-based Boc-transfer reagents with potentially improved properties, such as enhanced reactivity, better stability, or more benign byproducts. This approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental validation. nih.gov
The process begins with the creation of a virtual library of candidate molecules. This is done by systematically modifying the core structure of this compound. For example, different electron-withdrawing or electron-donating substituents could be placed on the phenyl ring, or the phenyl group itself could be replaced with other aryl or alkyl groups.
Once the virtual library is generated, a high-throughput computational screening is performed. Each candidate molecule is evaluated based on a set of calculated descriptors that are believed to correlate with the performance of a good Boc-transfer reagent. These descriptors often include:
Reactivity Descriptors: Calculated properties such as the LUMO energy or the partial positive charge on the carbonyl carbon. A lower LUMO energy and a higher positive charge generally suggest greater electrophilicity and higher reactivity.
Leaving Group Stability: The stability of the oxime anion formed after the Boc group is transferred can be estimated by calculating its proton affinity or by analyzing charge delocalization.
Steric Factors: The accessibility of the electrophilic center can be assessed by calculating steric hindrance parameters.
Molecules that pass these initial filters are then subjected to more rigorous computational analysis, such as transition state calculations for the reaction with a model amine, to obtain a more accurate prediction of their reaction rates. This multi-step in silico screening funnel allows researchers to efficiently sift through thousands of potential structures and identify a small number of highly promising candidates for laboratory synthesis and testing. mdpi.com
Table 4: Workflow for In Silico Design and Screening of Oxime-Based Reagents
| Step | Description | Computational Tools/Methods |
|---|---|---|
| 1. Library Design | Generation of a virtual library of candidate molecules based on a common scaffold. | Combinatorial chemistry software; modifying substituents on the 2-oxyimino-2-phenylacetonitrile core. |
| 2. Property Calculation | High-throughput calculation of key electronic and structural properties for each molecule in the library. | Semi-empirical or DFT methods for rapid calculation of LUMO energy, atomic charges, etc. |
| 3. Virtual Screening & Filtering | Ranking and filtering candidates based on the calculated descriptors. | Applying thresholds (e.g., LUMO energy < X, charge on C=O > Y) to select top candidates. |
| 4. Advanced Evaluation | More accurate and computationally intensive analysis of the most promising candidates. | DFT-based transition state calculations to predict activation energies and reaction rates. |
| 5. Candidate Prioritization | Final ranking of candidates for experimental synthesis and validation. | Based on a consensus of all computational results. |
Future Directions and Emerging Research Areas for 2 Boc Oxyimino 2 Phenylacetonitrile
Innovations in Green Chemistry Principles for Boc-Protection Strategies
The integration of green chemistry principles into synthetic methodologies is a paramount goal for modern chemical research. For Boc-protection strategies utilizing 2-(Boc-oxyimino)-2-phenylacetonitrile, future research is anticipated to focus on several key areas to enhance the environmental sustainability of the process.
Key Areas for Green Chemistry Innovations:
| Principle | Application to this compound |
| Atom Economy | Development of catalytic systems that maximize the transfer of the Boc group, minimizing the formation of stoichiometric byproducts. |
| Safer Solvents | Investigation of benign solvent systems, such as water, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds. |
| Energy Efficiency | Exploration of ambient temperature reaction conditions or the use of alternative energy sources like microwave or ultrasound to reduce energy consumption. |
| Renewable Feedstocks | Research into the synthesis of this compound and its precursors from renewable bio-based sources. |
Current research in the broader field of Boc protection has demonstrated the feasibility of using water as a solvent and employing catalytic approaches to improve the green credentials of the transformation. While specific studies focusing solely on this compound in these green systems are still emerging, the foundational principles are well-established and represent a fertile ground for future investigation. The development of such greener protocols will be crucial for the continued relevance of this important reagent in both academic and industrial settings.
Development of Immobilized or Recyclable Forms of this compound
To enhance the efficiency and cost-effectiveness of chemical processes, the development of immobilized and recyclable reagents is a key research focus. For this compound, this translates to anchoring the molecule onto a solid support, thereby facilitating its separation from the reaction mixture and enabling its reuse.
Potential Immobilization Strategies:
Polymer-Supported Reagents: Covalent attachment of the phenylacetonitrile (B145931) scaffold to a polymer backbone, such as polystyrene or polyethylene (B3416737) glycol (PEG).
Silica-Based Supports: Grafting the reagent onto the surface of silica (B1680970) gel or mesoporous silica nanoparticles.
Magnetic Nanoparticles: Immobilization on magnetic nanoparticles to allow for easy separation using an external magnetic field.
The most prominent example of an immobilization strategy relevant to the application of this compound is in the realm of Solid-Phase Peptide Synthesis (SPPS). In SPPS, the growing peptide chain is anchored to a solid resin, and reagents like this compound are used in solution to add the next amino acid. chempep.compeptide.com Future innovations may see the development of solid-supported versions of the Boc-donating reagent itself, which would further streamline the purification process in both solid-phase and solution-phase synthesis.
Exploration of Novel Reaction Domains and Unconventional Substrate Classes
While the primary application of this compound has been in the protection of amino groups in peptide synthesis, its reactivity profile suggests potential for broader utility. Future research is expected to explore its application in new reaction domains and with unconventional substrate classes.
Emerging Application Areas:
| Domain/Substrate Class | Potential Application of this compound |
| Complex Natural Product Synthesis | Selective protection of sensitive amino functionalities in intricate molecular architectures. |
| Carbohydrate Chemistry | Protection of amino-sugars to enable regioselective modifications at other positions. |
| Fragment-Based Drug Discovery | Introduction of the Boc group onto small molecular fragments to modulate their properties and facilitate further elaboration. nih.govbohrium.comdrugdiscoverychemistry.comastx.com |
| Chemo-enzymatic Synthesis | Integration of Boc protection using this compound with enzymatic transformations to create efficient and stereoselective synthetic routes. nih.govresearchgate.netresearchgate.netnih.gov |
The exploration of these novel applications will expand the synthetic chemist's toolkit and enable the development of more efficient and innovative routes to complex and biologically active molecules. The inherent stability and well-defined reactivity of this compound make it an attractive candidate for these more challenging synthetic contexts.
Integration with Automated Synthesis and High-Throughput Screening Platforms
The increasing demand for the rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has driven the development of automated synthesis and high-throughput screening platforms. The integration of this compound into these automated workflows is a key area for future development.
Automation and High-Throughput Applications:
Automated Peptide Synthesizers: Continued use and optimization of this compound in automated solid-phase peptide synthesizers.
Flow Chemistry: Adaptation of Boc-protection protocols using this compound to continuous flow reactors, which can offer improved control over reaction parameters and facilitate scale-up. researchgate.net
Robotic Synthesis Platforms: Incorporation of this reagent into robotic systems for the automated synthesis of compound libraries for high-throughput screening.
Parallel Synthesis: Utilization in parallel synthesis formats to rapidly generate arrays of Boc-protected compounds for structure-activity relationship studies.
The compatibility of this compound with a wide range of reaction conditions and its solid, easy-to-handle nature make it well-suited for integration into these automated systems. As the sophistication of these platforms continues to grow, so too will the opportunities for the efficient and high-throughput application of this versatile reagent.
Q & A
Q. What is the synthetic route for 2-(Boc-oxyimino)-2-phenylacetonitrile, and how is its structure confirmed?
Boc-ON is synthesized via the reaction of phenylacetonitrile derivatives with tert-butoxycarbonyl (Boc) protecting agents under mild alkaline conditions. Characterization involves:
- NMR spectroscopy : To confirm the presence of Boc (δ ~1.4 ppm for tert-butyl protons) and nitrile groups (C≡N stretching at ~2216 cm⁻¹ in IR) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 246.26) validate molecular weight .
- Elemental analysis : Confirms purity (e.g., C: 63.4%, H: 5.7%, N: 11.4%) .
Q. How is Boc-ON utilized in peptide synthesis?
Boc-ON is a selective reagent for introducing tert-butoxycarbonyl (Boc) protecting groups to amines. It reacts under mild conditions (e.g., in THF or DCM with catalytic DMAP) to form stable Boc-protected intermediates. This prevents undesired side reactions during peptide elongation .
Q. What storage conditions ensure Boc-ON stability?
Store Boc-ON at 2–8°C in airtight, light-resistant containers. Prolonged exposure to moisture or temperatures >25°C accelerates decomposition, generating cyanide byproducts .
Q. What safety protocols are critical when handling Boc-ON?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .
Advanced Research Questions
Q. How can isomer formation during Boc protection with Boc-ON be resolved?
Boc-ON reactions may produce stereoisomers (e.g., E/Z isomers) due to imino group geometry. Strategies include:
- NMR analysis : Distinct splitting patterns (e.g., δ 7.2–7.8 ppm for aromatic protons) identify isomers .
- Chromatographic separation : Use silica gel columns with hexane/ethyl acetate gradients to isolate isomers .
Q. How to optimize Boc-ON-mediated reactions for higher yields?
Q. What causes low yields in Boc-ON applications at industrial scales, and how can this be mitigated?
Large-scale synthesis faces challenges like reagent cost and byproduct formation. Alternatives include:
Q. How does Boc-ON compare to other Boc-protecting reagents in stability and selectivity?
Q. What solvents are optimal for purifying Boc-ON-derived intermediates?
- Non-polar solvents (hexane/ether) : Effective for crystallizing Boc-protected amines.
- Avoid chlorinated solvents : May co-elute impurities during HPLC .
Data Contradictions and Resolutions
Q. Conflicting reports on Boc-ON’s reactivity with secondary amines: How to validate?
While Boc-ON is primarily used for primary amines, some studies report moderate reactivity with secondary amines. Verify via:
- TLC monitoring : Spot disappearance indicates reaction completion.
- Control experiments : Compare reaction rates with Boc₂O under identical conditions .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
